Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Sulfonylated piperazine derivative 2 is a compound that features a piperazine ring substituted with a sulfonyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in drug development and other scientific research fields . The sulfonyl group enhances the solubility and stability of the compound, which can be beneficial in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonylated piperazine derivatives can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of sulfonylated piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Sulfonylated piperazine derivative 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of sulfonylated piperazine derivatives include sulfonium salts, alkyl halides, and aryl halides . The reactions are typically carried out under basic conditions, often using catalysts such as metal ions supported on polymeric resins .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, while reactions with alkyl halides can produce monosubstituted piperazine derivatives .
Scientific Research Applications
Sulfonylated piperazine derivative 2 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as a radioprotective agent, with studies demonstrating its ability to mitigate DNA damage from ionizing radiation . Additionally, it is used in the development of drugs targeting specific enzymes and receptors, such as the DprE1 enzyme in Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of sulfonylated piperazine derivative 2 involves its interaction with specific molecular targets. For instance, it inhibits the DprE1 enzyme in Mycobacterium tuberculosis by forming covalent adducts with the active-site cysteine residue . This inhibition blocks the synthesis of essential cell wall precursors, leading to the lysis of the bacteria . Additionally, piperazine derivatives can act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Sulfonylated piperazine derivative 2 can be compared with other similar compounds, such as macozinone and other sulfone-containing piperazine derivatives . While macozinone is more potent, sulfonylated piperazine derivative 2 has better solubility and stability profiles . Other similar compounds include various piperazine derivatives used in central nervous system receptor modulation and antiviral activities .
List of Similar Compounds:- Macozinone
- 1-(2-Hydroxyethyl)piperazine derivatives
- Piperazine-containing kinase inhibitors
- Piperazine-based receptor modulators
- Piperazine derivatives used as antiviral agents
Properties
Molecular Formula |
C23H28N2O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
cyclohexyl-(3-naphthalen-1-ylsulfonyl-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone |
InChI |
InChI=1S/C23H28N2O3S/c26-23(18-8-2-1-3-9-18)25-19-13-14-20(25)16-24(15-19)29(27,28)22-12-6-10-17-7-4-5-11-21(17)22/h4-7,10-12,18-20H,1-3,8-9,13-16H2 |
InChI Key |
REHIEVFQRQVSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C3CCC2CN(C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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